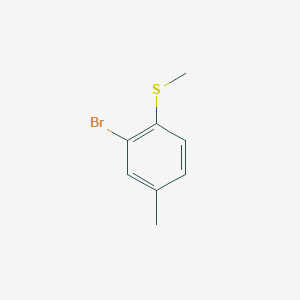

3-Bromo-4-(methylthio)toluene

Overview

Description

3-Bromo-4-(methylthio)toluene is an aromatic organic compound derived from toluene, featuring a bromine atom at the 3-position and a methylthio (-SMe) group at the 4-position of the benzene ring. Its molecular formula is C₈H₉BrS, with a molecular weight of approximately 217.13 g/mol. The methylthio group introduces sulfur-based electron-donating effects, which influence the compound's reactivity and physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-4-(methylthio)toluene involves the reaction of S-methyl 4-toluenethiosulfonate with 2-bromophenylboronic acid. The reaction is typically carried out in methanol at room temperature for 48 hours under an inert atmosphere. The reaction mixture includes sodium hydrogencarbonate and copper (II) sulfate as catalysts .

General Procedure:

- To a mixture of sodium hydrogencarbonate (1.01 g, 12.0 mmol, 2.0 equiv) and copper (II) sulfate (95.8 mg, 0.600 mmol, 10 mol %) is added a solution of S-methyl 4-toluenethiosulfonate (1.21 g, 6.00 mmol) and 2-bromophenylboronic acid (1.81 g, 9.00 mmol, 1.5 equiv) dissolved in methanol (40 mL) at room temperature.

- After stirring for 48 hours at the same temperature, an aqueous saturated ammonium chloride solution (10 mL) is added to the mixture.

- The mixture is extracted with ethyl acetate (50 mL x 3), and the combined organic extract is washed with brine (20 mL), dried over sodium sulfate, and filtered.

- The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography (silica-gel 30 g, n-hexane) to give this compound as a colorless oil .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification techniques to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(methylthio)toluene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.

Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 3-methoxy-4-(methylthio)toluene.

Oxidation: Products include 3-bromo-4-(methylsulfinyl)toluene and 3-bromo-4-(methylsulfonyl)toluene.

Coupling: Products include various biaryl compounds depending on the boronic acid used.

Scientific Research Applications

3-Bromo-4-(methylthio)toluene is used in diverse scientific research applications due to its unique properties:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.

Material Science: It is explored for its potential in creating novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(methylthio)toluene depends on the specific reactions it undergoes. In Suzuki–Miyaura coupling, the compound participates in oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts . The bromine atom and methylthio group influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

The following table and analysis compare 3-Bromo-4-(methylthio)toluene with structurally related toluene derivatives:

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties/Applications | CAS Number |

|---|---|---|---|---|---|

| This compound | C₈H₉BrS | 3-Br, 4-SMe | 217.13 | Potential pharmaceutical intermediates; sulfur-enhanced reactivity | Not explicitly listed |

| 3-Bromo-4-fluorotoluene | C₇H₆BrF | 3-Br, 4-F | 189.02 | High stability; used in OLEDs, agrochemicals | 452-62-0 |

| 3-Bromo toluene | C₇H₇Br | 3-Br | 171.04 | Laboratory synthesis; precursor for coupling reactions | 591-17-3 |

| 4-Bromo-3-chlorotoluene | C₇H₆BrCl | 4-Br, 3-Cl | 205.48 | Chemical synthesis; halogenated intermediate | Not explicitly listed |

Structural and Reactivity Differences

Substituent Effects :

- The methylthio (-SMe) group in this compound is electron-donating due to sulfur’s lone pairs, enhancing electrophilic substitution at the ortho/para positions. This contrasts with electron-withdrawing groups like -F (in 3-Bromo-4-fluorotoluene) or -Cl , which deactivate the ring .

- Bromine serves as a leaving group in nucleophilic aromatic substitution (NAS), similar to 3-Bromo toluene. However, the presence of -SMe may stabilize intermediates via resonance, altering reaction pathways compared to halogen-only analogs .

- This property is critical in agrochemicals, where bioavailability is essential . Melting/boiling points are inferred to be higher than 3-Bromo toluene (mp 12–15°C) due to increased molecular weight and sulfur’s polarizability .

Biological Activity

3-Bromo-4-(methylthio)toluene, with the chemical formula CHBrS and CAS number 89981-02-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a methylthio group attached to a toluene backbone. The presence of these functional groups is significant for its reactivity and biological activity.

- Molecular Formula : CHBrS

- Molecular Weight : 219.13 g/mol

- CAS Number : 89981-02-2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. The bromine atom may enhance the compound's ability to disrupt microbial cell membranes.

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, potentially through mechanisms involving apoptosis induction.

- Antioxidant Activity : Compounds containing sulfur groups often demonstrate antioxidant properties, which can protect cells from oxidative stress.

The biological activity of this compound can be attributed to its interaction with various biomolecules:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

Case Studies and Experimental Data

-

Antimicrobial Activity Assessment

- A study evaluated the antimicrobial effects of halogenated toluenes against several bacterial strains. Results indicated that this compound had significant inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to known antibiotics .

- Cytotoxicity in Cancer Cell Lines

- Antioxidant Activity Evaluation

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| 3-Chloro-4-(methylthio)toluene | Low | Low | Low |

| 4-Methylthio-toluene | Moderate | Moderate | High |

Properties

IUPAC Name |

2-bromo-4-methyl-1-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBULZJJEUYDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610848 | |

| Record name | 2-Bromo-4-methyl-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89981-02-2 | |

| Record name | 2-Bromo-4-methyl-1-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89981-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methyl-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.